Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate
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Overview
Description
Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate typically involves the reaction of phenyl isothiocyanate with diethyl malonate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolidine ring . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand the biological activities of thiazolidine derivatives
Mechanism of Action
The mechanism of action of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Uniqueness
Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
649724-78-7 |
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Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
diethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate |
InChI |
InChI=1S/C16H17NO5S/c1-3-21-15(19)13(16(20)22-4-2)14-17(10-12(18)23-14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QKYKCIZIPMGQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1N(CC(=O)S1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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